d[-Arg-2]KYOTORPHAN ACETATE
Description
d[-Arg-2]KYOTORPHAN ACETATE (CAS: 74872-77-8; InChIKey: JSHLZRQFLJYDSZ-ZVWHLABXSA-N) is a synthetic dipeptide derivative of kyotorphin, a neuropeptide originally identified for its role in pain modulation. The compound features a D-arginine substitution at the second position of the kyotorphin (Tyr-Arg) backbone, coupled with an acetate salt formulation to enhance solubility and stability . This modification is hypothesized to confer resistance to proteolytic degradation, a common challenge in peptide therapeutics, while retaining or altering receptor-binding properties compared to its L-arginine counterpart.
Properties
CAS No. |
74872-77-8 |
|---|---|
Molecular Formula |
C17H27N5O6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
acetic acid;(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12+;/m0./s1 |
InChI Key |
JSHLZRQFLJYDSZ-ZVWHLABXSA-N |
SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
sequence |
YR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Attributes:
- Chemical Formula : Tyr-D-Arg (acetylated).
- Acetate salt: Improves bioavailability and storage stability.
Comparative Analysis with Similar Compounds
Structural Analogues of Kyotorphin
Kyotorphin derivatives are often modified to enhance metabolic stability or target specificity. Below is a comparative analysis of d[-Arg-2]KYOTORPHAN ACETATE with select analogues:
Key Observations :
- D-amino acid substitutions (e.g., D-Arg, D-Ala) are common strategies to hinder protease recognition, as seen in this compound . This aligns with broader peptide engineering principles where D-configurations delay metabolic breakdown.
- Acetate salts are frequently used in peptide formulations to counterbalance charge and enhance crystallinity, as evidenced by the structural data for this compound .
Functional Comparisons: Arginine-Containing Peptides
Arginine residues play critical roles in peptide-receptor interactions and cellular transport. Studies on arginine-mediated gene regulation (e.g., Neurospora crassa arg-2 uORF) highlight the sensitivity of arginine-dependent systems to stereochemical and conformational changes .
Mechanistic Insights :
- The D-arginine in this compound may disrupt interactions with cationic amino acid transporters (e.g., CAT-1/2), which preferentially recognize L-arginine . This could limit off-target effects but requires empirical validation.
- Unlike yeast CPA1 uORF, which regulates translation in response to arginine levels , this compound’s activity is likely receptor-dependent rather than metabolic.
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